5-Bromouraci

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

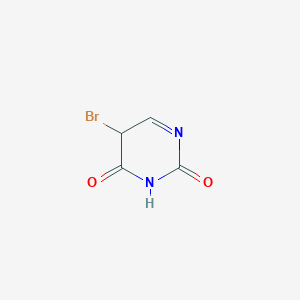

5-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as an antimetabolite or base analog, substituting for thymine in DNA. This substitution can induce DNA mutations, making 5-Bromouracil a valuable tool in genetic research and mutagenesis studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromouracil can be synthesized by brominating uracil. One common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution. The reaction is carried out under mild conditions to yield high-purity 5-Bromouracil .

Industrial Production Methods: In industrial settings, uracil is mixed with a solvent and a catalyst, heated to 75-85°C, and maintained at this temperature for 25-35 minutes. The temperature is then reduced, and a brominating reagent is added. The mixture is heated again and maintained for 18-22 hours. The temperature is then lowered to precipitate primary crystals, which are dried to obtain crude 5-Bromouracil .

Chemical Reactions Analysis

Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including substitution and photochemical reactions. It can substitute for thymine in DNA, leading to base-pairing changes and mutations .

Common Reagents and Conditions: Common reagents used in reactions with 5-Bromouracil include brominating agents like sodium bromide and sodium hypochlorite. Photochemical reactions often involve ultraviolet light to induce specific changes in the compound .

Major Products Formed: The major products formed from reactions involving 5-Bromouracil include uracil, 5,5’-diuracil, oxalic acid, urea, parabanic acid, and glyoxal .

Scientific Research Applications

5-Bromouracil is primarily used as an experimental mutagen. Its ability to substitute for thymine in DNA makes it a valuable tool for studying DNA replication and mutation processes. It is also used in cancer research due to its mutagenic properties .

In molecular biology, 5-Bromouracil is used as a photoreactive probe to study electron transfer and protein-DNA interactions. Its deoxyriboside derivative, 5-bromo-2-deoxy-uridine, is used to treat neoplasms .

Mechanism of Action

5-Bromouracil exerts its effects by substituting for thymine in DNA. It exists in three tautomeric forms, each with different base-pairing properties. The keto form pairs with adenine, while the enol and ion forms pair with guanine. This leads to base-pairing changes and mutations during DNA replication .

The compound’s mutagenic properties are attributed to its ability to induce point mutations via base substitution. The base pair can change from an A-T to a G-C or vice versa, depending on the tautomeric form of 5-Bromouracil present in the DNA .

Comparison with Similar Compounds

- 5-Fluorouracil

- 5-Chlorouracil

Comparison: 5-Bromouracil is unique in its ability to induce mutations by substituting for thymine in DNA. While 5-Fluorouracil and 5-Chlorouracil also act as antimetabolites, their mechanisms and applications differ. For instance, 5-Fluorouracil is widely used in cancer treatment due to its ability to inhibit thymidylate synthase, whereas 5-Bromouracil is primarily used as a mutagen in genetic research .

Properties

CAS No. |

948549-67-5 |

|---|---|

Molecular Formula |

C4H3BrN2O2 |

Molecular Weight |

190.98 g/mol |

IUPAC Name |

5-bromo-5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |

InChI Key |

LIKAIUUIISHGBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC(=O)C1Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)

![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)

![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)

![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)